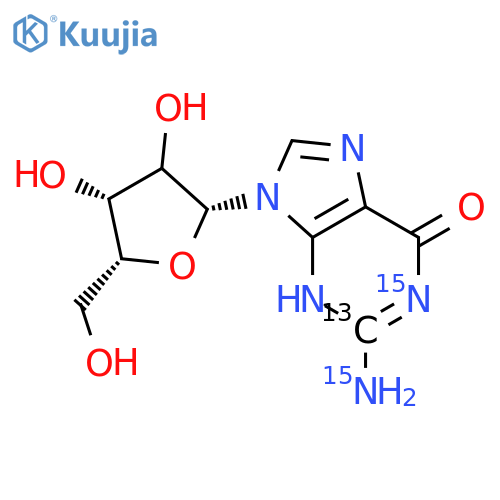Cas no 197227-95-5 (Guanosine-13C,15N2 Hydrate)

Guanosine-13C,15N2 Hydrate structure
商品名:Guanosine-13C,15N2 Hydrate
Guanosine-13C,15N2 Hydrate 化学的及び物理的性質
名前と識別子
-
- Guanosine-13C,15N2 Hydrate
- 2-azanyl-9-[(2R,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-3H-purin-6-one
- 2-Amino-1,9-dihydro-9-
- 2-Aminoinosine-13C,15N2
- A-D-ribofuranosyl-6H-purin-6-one-13C,15N2
- A-D-Ribofuranosyl-guanine-13C,15N2
- DL-Guanosine-13C,15N2
- Guanine Ribonucleoside-13C,15N2
- Vernine-13C,15N2
- 2-AMino-1,9-dihydro-9-β-D-ribofuranosyl-6H-purin-6-one-13C,15N2
- 197227-95-5
- NS00120269
- 2-(~15~N)Amino-9-[(2xi)-beta-D-threo-pentofuranosyl](2-~13~C,1-~15~N)-3,9-dihydro-6H-purin-6-one
- 2-(15N)Azanyl-9-[(2R,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-purin-6-one
- Guanosine-13C-15N2 hydrate
- DTXSID30747870
-
- インチ: InChI=1S/C10H13N5O5/c11-10-13-7-4(8(19)14-10)12-2-15(7)9-6(18)5(17)3(1-16)20-9/h2-3,5-6,9,16-18H,1H2,(H3,11,13,14,19)/t3-,5?,6?,9-/m1/s1
- InChIKey: NYHBQMYGNKIUIF-VKJDSPIKSA-N
- ほほえんだ: c1nc2c(=O)[nH]c(nc2n1[C@H]3C(C([C@H](O3)CO)O)O)N
計算された属性
- せいみつぶんしりょう: 286.08900
- どういたいしつりょう: 283.09166853g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 5
- 水素結合受容体数: 7
- 重原子数: 20
- 回転可能化学結合数: 2
- 複雑さ: 446
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 2
- 不確定原子立体中心数: 2
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): -1.9
- トポロジー分子極性表面積: 155Ų
じっけんとくせい
- 密度みつど: 2.3±0.1 g/cm3
- ゆうかいてん: Not available
- ふってん: Not available
- フラッシュポイント: Not available
- PSA: 160.50000
- LogP: -2.34430
- じょうきあつ: Not available
Guanosine-13C,15N2 Hydrate セキュリティ情報
- シグナルワード:warning
- 危害声明: H 303は摂取に有害である可能性がある+h 313は皮膚接触に有害である可能性がある+h 333は吸入に有害である可能性がある
- 警告文: P 264治療後徹底洗浄+p 280防護手袋着用/防護服着用/防護眼帯着用/防護マスク着用+p 305目の中+p 351水で数分丁寧に洗い流す+p 338コンタクトレンズを外し(あれば)操作しやすく、洗い流し続ける+p 337目の刺激が持続する場合+p 313医療アドバイス/看護を求める
- セキュリティの説明: H 303は摂取に有害である可能性がある+h 313は皮膚接触に有害である可能性がある+h 333は吸入に有害である可能性がある
- ちょぞうじょうけん:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
Guanosine-13C,15N2 Hydrate 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| TRC | G837902-10mg |
Guanosine-13C,15N2 Hydrate |
197227-95-5 | 10mg |
$ 2907.00 | 2023-09-07 | ||
| SHENG KE LU SI SHENG WU JI SHU | sc-490348-1 mg |
Guanosine-13C,15N2 Hydrate, (Out of Stock: Availability 8/11/23) |
197227-95-5 | 1mg |
¥4,061.00 | 2023-07-11 | ||
| TRC | G837902-1mg |
Guanosine-13C,15N2 Hydrate |
197227-95-5 | 1mg |
$ 368.00 | 2023-09-07 | ||
| SHENG KE LU SI SHENG WU JI SHU | sc-490348A-10 mg |
Guanosine-13C,15N2 Hydrate, |
197227-95-5 | 10mg |
¥30,084.00 | 2023-07-11 | ||
| A2B Chem LLC | AE84101-1mg |
Guanosine-13C,15N2 Hydrate |
197227-95-5 | 1mg |
$473.00 | 2024-04-20 | ||
| A2B Chem LLC | AE84101-10mg |
Guanosine-13C,15N2 Hydrate |
197227-95-5 | 10mg |
$2905.00 | 2024-04-20 | ||
| SHENG KE LU SI SHENG WU JI SHU | sc-490348-1mg |
Guanosine-13C,15N2 Hydrate, |
197227-95-5 | 1mg |
¥4061.00 | 2023-09-05 | ||
| SHENG KE LU SI SHENG WU JI SHU | sc-490348A-10mg |
Guanosine-13C,15N2 Hydrate, |
197227-95-5 | 10mg |
¥30084.00 | 2023-09-05 |
Guanosine-13C,15N2 Hydrate 関連文献
-
Ahmad Reza Moosavi-Zare,Mohammad Ali Zolfigol,Ehsan Noroozizadeh,Mahsa Tavasoli,Vahid Khakyzadeh,Abdolkarim Zare New J. Chem., 2013,37, 4089-4094
-
T. Lan,Y. Hu,G. Wu,X. Tao,W. Chen J. Mater. Chem. C, 2015,3, 1888-1892
-
David V. Baxter,Kenneth G. Caulton,Wen-Chung Chiang,Malcolm H. Chisholm,Vincent F. DiStasi,Sylvain G. Dutremez,James D. Martin,William E. Streib New J. Chem., 2001,25, 400-407
-
Alejandro Vásquez-Espinal,Osvaldo Yañez,Edison Osorio,Carlos Areche,Olimpo García-Beltrán,Lina M. Ruiz,Bruce K. Cassels,William Tiznado New J. Chem., 2021,45, 590-596
-
Yue Guo,Bochen Liu,Zhao Chen,Weidong Song,Naifan Tian,Wenhai Wu,Xiaokun Fan,Yunfeng Zhan,Fanyuan Meng,Qingguang Zeng J. Mater. Chem. C, 2021,9, 10381-10387
197227-95-5 (Guanosine-13C,15N2 Hydrate) 関連製品
- 69655-05-6(Didanosine)
- 58-63-9(Inosine)
- 142554-22-1(N2-Isobutyl-2'-deoxyguanosine)
- 26578-09-6(L-Guanosine)
- 19916-78-0(a-2’-Deoxyguanosine)
- 2140-11-6(2',3'-O-Isopropylideneinosine)
- 1060811-85-9(1-1-(2-chloropyridin-4-yl)cyclopropylmethanamine)
- 1806300-01-5(1-(2-Ethoxybenzo[d]oxazol-4-yl)ethanone)
- 2680804-57-1(5-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pyridazine-3-carboxylic acid)
- 2229400-41-1(2,2-dimethyl-3-(2-methyl-6-nitrophenyl)propan-1-ol)
推奨される供給者
Hubei Tianan Hongtai Biotechnology Co.,Ltd
ゴールドメンバー
中国のサプライヤー
大量

Hubei Rhino Pharmaceutical Tech Co.,Ltd.
ゴールドメンバー
中国のサプライヤー
試薬

Handan Zechi Trading Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
HUNAN CHEMFISH PHARMACEUTICAL CO.,LTD
ゴールドメンバー
中国のサプライヤー
大量

Jiangsu Xinsu New Materials Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
